molecular formula C18H18Cl3NO5 B13838887 ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride

ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride

Cat. No.: B13838887
M. Wt: 434.7 g/mol
InChI Key: JGXBGWBGGUVJJN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H18Cl3NO5

Molecular Weight

434.7 g/mol

IUPAC Name

ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride

InChI

InChI=1S/C18H17Cl2NO5.ClH/c1-2-25-15(23)9-26-14-6-5-12(16(19)17(14)20)18(24)10-3-4-11(8-21)13(22)7-10;/h3-7,22H,2,8-9,21H2,1H3;1H

InChI Key

JGXBGWBGGUVJJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)CN)O)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride typically involves:

These starting materials are commercially available or can be synthesized through established protocols involving selective chlorination and functional group transformations on aromatic rings.

General Synthetic Strategy

The synthesis generally follows these key steps:

  • Coupling Reaction : The 4-(aminomethyl)-3-hydroxybenzoic acid is coupled with 2,3-dichlorophenol via an ether linkage formation, often facilitated by coupling agents such as carbodiimides or activated esters, under basic conditions to form the phenoxyacetate intermediate.

  • Esterification : The intermediate is then esterified with ethyl acetate or ethyl chloroacetate to introduce the ethyl acetate moiety.

  • Hydrochloride Salt Formation : The free amine group (aminomethyl) is converted into its hydrochloride salt by treatment with hydrochloric acid, improving the compound's stability and solubility.

Detailed Preparation Steps

While specific experimental procedures for this exact compound are limited in the open literature, analogous preparation methods for related compounds provide a reliable framework:

Step Reaction Type Reagents/Conditions Notes
1 Coupling (Ether formation) 4-(aminomethyl)-3-hydroxybenzoic acid, 2,3-dichlorophenol, coupling agent (e.g., DCC or EDC), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to mild heating Ensures formation of the phenoxy linkage; water removal may be necessary to drive reaction
2 Esterification Ethyl chloroacetate or ethyl acetate, base (e.g., K2CO3), solvent (e.g., acetone or DMF), reflux conditions Introduces ethyl acetate side chain; reaction monitored by TLC or HPLC
3 Salt formation Hydrochloric acid in ethanol or ether, low temperature Converts free amine to hydrochloride salt for isolation

Example from Related Compound Synthesis

A closely related compound, ethyl 2-(4-aminocyclohexyl)acetate, is synthesized via a multi-step process involving:

  • Wittig reaction to form ethyl 2-(4-carbonylcyclohexenyl)acetate,
  • Oximation to convert the carbonyl group to hydroxyimino,
  • Reduction to the amine,
  • Followed by esterification steps.

This demonstrates the complexity and multi-step nature of synthesizing compounds with similar functional groups.

Research Findings and Optimization Data

Reaction Conditions and Yields

Based on analogous esterification and amine salt formation reactions, the following data summarize typical yields and conditions:

Reaction Step Conditions Yield (%) Remarks
Coupling reaction Room temp to 50°C, 4-12 hours 75-90 Dependent on coupling agent and solvent
Esterification Reflux in acetone or DMF, 4-8 hours 80-95 Base choice critical for selectivity
Hydrochloride salt formation Acid in ethanol, 0-25°C, 1-2 hours 90-98 High purity salt formation, easy isolation

Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate.
  • Characterization includes NMR (1H and 13C), LC-MS, melting point determination, and elemental analysis.
  • The hydrochloride salt form improves stability and handling.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield Range (%) Key Notes
Starting Material Synthesis Commercial or synthesized 4-(aminomethyl)-3-hydroxybenzoic acid and 2,3-dichlorophenol N/A Purity critical for downstream reactions
Coupling Reaction Carbodiimide coupling agents, base, solvent 75-90 Mild conditions preferred to avoid side reactions
Esterification Ethyl chloroacetate, base, reflux 80-95 Reaction time and temperature optimized
Hydrochloride Salt Formation HCl in ethanol or ether, low temperature 90-98 Salt form enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride has several scientific research applications:

    Pharmaceutical Research: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.

    Analytical Chemistry: The compound can serve as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name CAS No. Molecular Formula Similarity Score Key Structural Differences Pharmacological Notes
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate hydrochloride 78235-46-8 C₁₈H₁₇Cl₂NO₅·HCl N/A (Reference) Dichlorophenoxy group; ethyl ester Potential CNS or enzyme-targeting activity
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride 705240-99-9 C₉H₁₁NO₂·HCl 0.93 Lacks dichloro and hydroxybenzoyl groups; carboxylic acid instead of ester Likely metabolic intermediate or prodrug
2-(4-Amino-3-methylphenyl)acetic acid 17841-69-9 C₉H₁₁NO₂ 0.80 Methyl substituent; no halogenation Possible anti-inflammatory or analgesic applications
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride 1197-55-3 C₁₁H₁₅NO₂·HCl 0.79 Simpler phenylacetate structure; no hydroxy or chloro groups Enhanced lipophilicity due to ester
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 62-31-7 C₈H₁₁NO₂·HCl N/A Catecholamine backbone; no ester or halogenation Neurotransmitter; treats Parkinson’s and hypotension

Structural and Functional Analysis

Halogenation Effects

The target compound’s 2,3-dichlorophenoxy group distinguishes it from analogs like 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride (CAS 705240-99-9).

Ester vs. Carboxylic Acid

Compared to carboxylic acid analogs (e.g., 2-(4-Amino-3-methylphenyl)acetic acid, CAS 17841-69-9), the ethyl ester in the target compound improves metabolic stability and oral bioavailability, as esters are often hydrolyzed to active acids in vivo .

Aminomethyl and Hydroxy Groups

The 3-hydroxybenzoyl moiety in the target compound may confer antioxidant or metal-chelating properties, contrasting with dopamine hydrochloride (CAS 62-31-7), which relies on catechol groups for redox activity .

Pharmacological Implications

  • Target Selectivity: The dichlorophenoxy group may reduce off-target effects compared to non-halogenated analogs.
  • Salt Forms : Hydrochloride salts (common across all compounds) enhance aqueous solubility, critical for formulation and dosing .
  • Metabolism : Ethyl esters (e.g., CAS 1197-55-3) are prone to hydrolysis, suggesting the target compound could act as a prodrug .

Biological Activity

Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride, also known as A-49816 hydrochloride, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride
  • CAS Number : 78235-46-8
  • Molecular Formula : C18H18Cl2N O5
  • Molecular Weight : 385.25 g/mol

The compound's activity is primarily attributed to its structural components, which include a dichlorophenoxy group and an aminomethyl-substituted hydroxybenzoyl moiety. These features suggest potential interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to the metabolism of phenoxyacetic acids.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing cellular signaling pathways related to growth and apoptosis.

Antimicrobial Activity

Research indicates that ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:

  • Efficacy Against Bacteria : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Fungi Inhibition : It also showed antifungal activity, particularly against common fungal strains such as Candida albicans.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound can induce cell death in various cancer cell lines. Notable findings include:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range across different cancer cell lines, indicating potent cytotoxic effects.
  • Mechanisms of Action : Apoptotic pathways were activated upon treatment with the compound, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Studies and Research Findings

Recent studies have provided insights into the biological implications of this compound:

  • Study on Liver Toxicity :
    • A study conducted on isolated rat liver mitochondria indicated that exposure to the compound affected mitochondrial function significantly. It disrupted ATP levels and mitochondrial membrane integrity in a concentration-dependent manner .
  • Developmental Toxicity Assessment :
    • Research has shown that formulations containing dichlorophenoxyacetic acid derivatives can disrupt developmental processes in animal models. Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride was included in studies assessing odontogenesis in rats, revealing potential developmental defects at low doses .

Comparative Analysis Table

Activity Type Observed Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Mitochondrial FunctionDisruption of ATP synthesis
Developmental ToxicityDisruption in dental development

Q & A

Basic: What are the optimal synthetic conditions for preparing this compound, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis involves multi-step reactions, including esterification and coupling. A validated approach includes refluxing intermediates (e.g., 2,4-dichlorobenzoic acid) with methanol and concentrated sulfuric acid for 4 hours, followed by recrystallization in ethanol . Efficiency is assessed via yield optimization (gravimetric analysis) and purity validation using HPLC or TLC. To confirm structural integrity, employ spectroscopic techniques (e.g., 1^1H NMR, IR) and compare with literature data . For scalability, consider fractional distillation or membrane separation technologies to isolate intermediates .

Basic: Which characterization techniques are critical for confirming the compound’s structural and physicochemical properties?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated in analogous compounds like ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate .
  • Spectroscopy : 1^1H/13^{13}C NMR for functional group analysis; IR for detecting hydroxyl and carbonyl groups .
  • Chromatography : HPLC with UV detection to assess purity (>98% threshold) .
  • Solubility profiling : Use water, DMSO, and methanol to determine solubility for biological assays .
    Advanced hyphenated techniques (e.g., LC-MS) are recommended for trace impurity detection .

Advanced: How can computational methods streamline reaction design and reduce trial-and-error synthesis?

Methodological Answer:
Adopt the ICReDD framework, which integrates quantum chemical calculations (e.g., DFT) and reaction path searches to predict feasible synthetic routes . For example:

  • Use Gaussian or ORCA software to model transition states and optimize reaction coordinates.
  • Apply machine learning to screen solvents/catalysts based on electronic parameters (e.g., dielectric constant, HOMO-LUMO gaps) .
  • Validate predictions with small-scale experiments (e.g., 0.001 mol trials) and refine computational models using feedback loops .

Advanced: How should researchers address contradictions in spectroscopic or bioactivity data across studies?

Methodological Answer:

  • Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .
  • Cross-validation : Use multiple techniques (e.g., NMR, X-ray) to resolve structural ambiguities .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers in bioactivity datasets .
  • Meta-analysis : Compare findings with PubChem or EPA DSSTox entries to identify systemic biases .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • GHS Compliance : Follow hazard codes for skin/eye irritation (GHS Category 2) and respiratory sensitization .
  • Engineering controls : Use fume hoods for reactions involving volatile intermediates (e.g., glacial acetic acid) .
  • Waste management : Neutralize acidic byproducts (e.g., sulfuric acid) before disposal .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in novel chemical transformations?

Methodological Answer:

  • Isotopic labeling : Use 18^{18}O-labeled water or 13^{13}C-labeled reactants to track bond cleavage/formation .
  • Kinetic profiling : Conduct time-resolved FTIR or UV-Vis spectroscopy to monitor intermediate formation .
  • Computational docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Advanced: What strategies improve the compound’s stability during long-term storage for biological assays?

Methodological Answer:

  • Lyophilization : Convert hydrochloride salts to stable powders under vacuum .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Cryopreservation : Store at -80°C in amber vials with desiccants to prevent hydrolysis .

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